Éster t-butílico de Amino-PEG4

Descripción general

Descripción

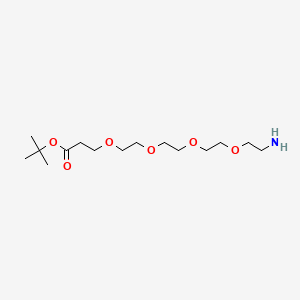

“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a chemical compound with the molecular formula C15H31NO6 . It is also known as “1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid tert-Butyl Ester” or "NH2-PEG4-(CH2)2COOtBu" .

Synthesis Analysis

The compound can be synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control, and the process yielded high amounts of the product .Molecular Structure Analysis

The molecular weight of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is 321.41 . The structure of the product was identified by 1H and 13C NMR spectroscopy, elemental analysis, and electrospray ionisation mass spectrometry (ESI-MS) .Physical and Chemical Properties Analysis

“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at 20°C . It has a flash point of 114°C . The compound should be stored at -20°C under inert gas . It should be kept away from light, moisture, and heat .Aplicaciones Científicas De Investigación

Bioconjugación

“Éster t-butílico de Amino-PEG4” se puede usar para la bioconjugación {svg_1}. La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula. Esta aplicación es particularmente útil en el campo de la administración de fármacos, donde el compuesto se puede usar para unir fármacos a portadores que pueden entregar los fármacos a ubicaciones específicas en el cuerpo {svg_2}.

Bloque de construcción para la síntesis de moléculas pequeñas

Este compuesto se puede usar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_3}. Las moléculas pequeñas son compuestos orgánicos de bajo peso molecular que regulan los procesos biológicos. Tienen una variedad de aplicaciones en medicina, biología y ciencia ambiental {svg_4}.

Conjugados de moléculas pequeñas y/o biomoléculas

“this compound” se puede usar para crear conjugados de moléculas pequeñas y/o biomoléculas {svg_5}. Estos conjugados se pueden usar en una variedad de aplicaciones, incluida la administración de fármacos, el diagnóstico y la terapéutica {svg_6}.

Compuestos de herramientas para la biología química

Este compuesto se puede usar para crear compuestos de herramientas para la biología química {svg_7}. Los compuestos de herramientas son moléculas que se utilizan para sondear sistemas biológicos. Pueden ayudar a los científicos a comprender cómo funcionan estos sistemas y se pueden usar para desarrollar nuevos medicamentos {svg_8}.

Química medicinal

“this compound” se puede usar en química medicinal {svg_9}. La química medicinal implica el diseño y la síntesis de agentes terapéuticos. El compuesto se puede usar para crear nuevos medicamentos o mejorar las propiedades de los medicamentos existentes {svg_10}.

Degradación de proteínas

El compuesto se puede incorporar en quimeras de direccionamiento de proteólisis (moléculas PROTAC®) para la degradación específica de proteínas {svg_11}. Este es un enfoque terapéutico novedoso que implica el uso de moléculas pequeñas para inducir la degradación de proteínas específicas {svg_12}.

Safety and Hazards

Mecanismo De Acción

Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .

Target of Action

The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Action Environment

The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.

Análisis Bioquímico

Biochemical Properties

The amino group of Amino-PEG4-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Amino-PEG4-t-butyl ester is used.

Cellular Effects

Its use in bioconjugation suggests that it could potentially influence cell function by modifying the activity or localization of target proteins .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG4-t-butyl ester is largely dependent on its use in specific applications. In the context of bioconjugation, it can exert its effects at the molecular level by forming covalent bonds with target biomolecules, potentially influencing their activity, localization, or interactions with other molecules .

Temporal Effects in Laboratory Settings

Its use as a reagent in bioconjugation suggests that it is likely to be stable under typical laboratory conditions .

Metabolic Pathways

Its reactivity with carboxylic acids, activated NHS esters, and carbonyls suggests that it could potentially interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous biological environments .

Subcellular Localization

Its use in bioconjugation suggests that its localization would largely depend on the target biomolecule to which it is conjugated .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESARRNSGIDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679819 | |

| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-95-4 | |

| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)